Chloralodol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

クロルヘキサドールは、さまざまな方法で合成できます。一般的な実験室法の1つは、ヘキサメチレンジシアノグアニジンとp-クロロ安息香酸アミド塩酸塩を、エチレングリコールエーテルを溶媒として反応させることです。 反応は、165°Cで3時間、還流条件下で行われます . クロルヘキサドールを含むアルコールの工業生産方法は、多くの場合、アルケンの水和、ヒドロホウ素化、および次亜ハロゲン酸の付加を含みます .

化学反応の分析

クロルヘキサドールは、次のようないくつかのタイプの化学反応を起こします。

酸化: クロルヘキサドールは、使用される試薬や条件に応じて、さまざまな生成物に酸化できます。

還元: 還元反応は、クロルヘキサドールを異なる誘導体に転換できます。

置換: クロルヘキサドールは、置換反応を起こすことができ、その場合、1つの官能基が別の官能基に置き換えられます。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります. これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

クロルヘキサドールは、いくつかの科学研究に利用されています。

化学: さまざまな化学反応や合成プロセスにおいて試薬として使用されます。

生物学: クロルヘキサドールの鎮静作用と催眠作用は、生物に対する鎮静剤の影響を調べるための生物学研究で役立ちます。

科学的研究の応用

Chlorhexadol has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: Chlorhexadol’s sedative and hypnotic properties make it useful in biological research to study the effects of sedatives on organisms.

Medicine: It has been studied for its potential use as a sedative and hypnotic in medical treatments.

作用機序

クロルヘキサドールは、中枢神経系に作用して効果を発揮します。 鎮静作用と催眠作用があり、用量反応関係を通じて、正常な成人の睡眠時間を延長することが示されています . 作用機序に関与する正確な分子標的と経路は完全には解明されていませんが、脳内の神経伝達物質系と相互作用すると考えられています .

類似の化合物との比較

クロルヘキサドールは、クロラール水和物、メプロバメート、メサカルロンなどの他の鎮静剤および催眠剤と類似しています . ただし、その特定の化学構造と、中枢神経系に対する特定の効果においては、クロルヘキサドールは独自です。 たとえば、クロラール水和物も鎮静剤および催眠剤ですが、化学構造と薬理学的プロファイルが異なります .

参考文献

類似化合物との比較

Chlorhexadol is similar to other sedative and hypnotic compounds, such as chloral hydrate, meprobamate, and methaqualone . it is unique in its specific chemical structure and the particular effects it has on the central nervous system. Chloral hydrate, for example, is also a sedative and hypnotic but has a different chemical structure and pharmacological profile .

References

生物活性

Chloralodol, also known as chlorhexadol, is a compound recognized for its sedative and hypnotic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of this compound

This compound is classified as a Schedule III controlled substance in the United States. It is primarily used in medical settings for sedation and has applications in various scientific research contexts. Its sedative effects are utilized to study the impact of sedatives on biological systems.

This compound exerts its effects primarily through the central nervous system (CNS). It enhances inhibitory neurotransmission, likely by modulating GABAergic activity, leading to sedation and hypnosis. The compound interacts with various neurotransmitter systems, which contributes to its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Absorption : Following oral administration, this compound is rapidly absorbed.

- Volume of Distribution : Approximately 233 ± 141 L in healthy individuals.

- Protein Binding : this compound exhibits a protein binding rate of about 57 ± 3%.

- Metabolism : It undergoes metabolic processes such as glucuronidation and sulfation.

- Elimination Half-life : The terminal elimination half-life is approximately 10.3 ± 1.3 days.

- Clearance Rate : The clearance rate post-administration is around 11.6 ± 1.0 mL/min.

Case Studies

Several case studies highlight the clinical implications and safety concerns associated with this compound use:

- Pediatric Sedation :

- Sedation Efficacy :

- Toxicity Reports :

Comparative Analysis with Similar Compounds

This compound shares similarities with other sedative agents like chloral hydrate and meprobamate. The following table summarizes key differences:

| Compound | Sedative Properties | Schedule Classification | Common Uses |

|---|---|---|---|

| This compound | Yes | Schedule III | Sedation in medical procedures |

| Chloral Hydrate | Yes | Not classified | Pediatric sedation |

| Meprobamate | Yes | Schedule IV | Anxiety treatment |

特性

CAS番号 |

3563-58-4 |

|---|---|

分子式 |

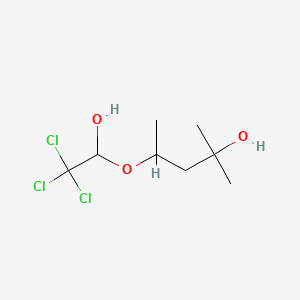

C8H15Cl3O3 |

分子量 |

265.6 g/mol |

IUPAC名 |

2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |

InChI |

InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |

InChIキー |

QVFWZNCVPCJQOP-UHFFFAOYSA-N |

SMILES |

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |

正規SMILES |

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |

外観 |

Solid powder |

沸点 |

304.7°Cat760mmHg |

melting_point |

103 °C 103.0 °C |

Key on ui other cas no. |

3563-58-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。